Rebaudioside B - 58543-17-2

Rebaudioside B

Catalog Number: EVT-348574
CAS Number: 58543-17-2
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside B (Reb B) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is known for its sweetening properties and has been considered as a potential non-nutritional high-intensity sweetener, especially in the beverage industry. Despite its favorable taste quality, Reb B's application has been limited due to its poor aqueous solubility and low dissolution rate, which are significant challenges for its use in various products6.

Rebaudioside A

  • Relevance: Rebaudioside A is structurally similar to Rebaudioside B, differing only in the glycosylation pattern at the C-13 and C-19 positions of the steviol aglycone. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Many studies investigate the purification and enrichment of these compounds, often aiming to increase the concentration of Rebaudioside A due to its superior taste profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Stevioside

  • Compound Description: Stevioside is a natural steviol glycoside and a major component of Stevia rebaudiana extracts. While it possesses high sweetness intensity, it is known for its bitter aftertaste, making it less desirable than Rebaudioside A for some applications. [, ]
  • Relevance: Stevioside is structurally similar to Rebaudioside B, differing in the glycosylation pattern on the steviol aglycone. [, , , , , , , , , , , , , , , , ] Research often focuses on separating and enriching steviol glycoside mixtures to achieve desired ratios of compounds like Rebaudioside A and Rebaudioside B, often reducing Stevioside content due to its aftertaste. [, ]

Rebaudioside C

  • Relevance: Rebaudioside C is structurally similar to Rebaudioside B, differing in their glycosylation patterns. [, , , , , , , , , , , , , ] Like Rebaudioside B, Rebaudioside C is often studied for its potential to enhance sweetness and modulate the taste profile of stevia extracts. []

Rebaudioside D

  • Relevance: Rebaudioside D shares structural similarities with Rebaudioside B, with differences in their glycosylation patterns. [, , , , , , , , , , , , , , , , , , , , , , , ] Studies often investigate methods for enriching Rebaudioside D along with Rebaudioside B to improve the taste and sweetness of stevia extracts. [, , , , , , , , , , , , , , , , , , , , , , , ]

Dulcoside A

  • Relevance: Dulcoside A is structurally related to Rebaudioside B, sharing the same steviol aglycone but differing in the glycosylation pattern. [, , , , , , , , , , , , , , , , ] Research often explores the composition and relative abundance of various steviol glycosides, including Dulcoside A and Rebaudioside B, to understand their individual contributions to taste and sweetness. [, ]

Steviolbioside

  • Relevance: Steviolbioside is structurally related to Rebaudioside B, serving as a precursor in its biosynthetic pathway. [, , , , , , , , , , , , , , , , ] Understanding the conversion of Steviolbioside to compounds like Rebaudioside B is crucial for optimizing the production of specific steviol glycosides with desired properties. []

Isosteviol

  • Compound Description: Isosteviol is a diterpene compound structurally related to steviol, the aglycone of steviol glycosides. It is formed through the degradation of steviol glycosides. []
  • Relevance: Isosteviol is a product of Rebaudioside B hydrolysis. [] Its presence or absence in stevia extracts can indicate the extent of degradation or processing the steviol glycosides have undergone. []

Rebaudioside M

  • Compound Description: Rebaudioside M, also known as Rebaudioside X, is a minor steviol glycoside identified in Stevia rebaudiana. [, ] It is characterized by its high sweetness intensity and a clean, sugar-like taste profile. []
  • Relevance: Rebaudioside M, like Rebaudioside B, is a steviol glycoside, and they share structural similarities. [, ] Research suggests that environmental factors, such as Daily Light Integral (DLI), can affect the biosynthesis and relative abundance of specific glycosides, including Rebaudioside D and Rebaudioside M, in stevia plants. []

Rubusoside

  • Compound Description: Rubusoside is a steviol glycoside found in the sweet herb Rubus suavissimus. [, ] It is also found in trace amounts in Stevia rebaudiana. [, ] Rubusoside is known for its sweet taste and potential health benefits.
  • Relevance: Rubusoside, similar to Rebaudioside B, belongs to the steviol glycoside family. [, ] Studies often include Rubusoside when analyzing steviol glycoside profiles using techniques like HPLC to understand the composition and relative abundance of these compounds. [, ]
Applications in Various Fields

Food and Beverage Industry

Reb B's primary application is as a sweetener in the food and beverage industry. Its better taste quality compared to many major steviol glycosides makes it a desirable additive for reducing caloric content without compromising flavor. However, the challenges associated with its solubility have limited its widespread use, particularly in beverages. The discovery of Reb B's hemihydrate crystal form could potentially lead to new methods for improving its solubility and, consequently, its applicability in this industry6.

Pharmaceutical and Health Applications

While the provided data does not include direct studies on Reb B in the context of pharmaceutical and health applications, the related compound Reb A has been extensively studied for its potential health benefits. Reb A has been shown to have insulinotropic effects, which could be beneficial in the treatment of type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner and requires the presence of high glucose levels. This effect is mediated via the inhibition of ATP-sensitive K+-channels, which is induced by changes in the ATP/ADP ratio34. Additionally, Reb A has been found to have hepatoprotective properties, activating the Nrf2 signaling pathway and offering protection against oxidative injury in liver cells5. It also extends lifespan and healthspan in Caenorhabditis elegans by reducing cellular reactive oxygen species and attenuating neutral lipid accumulation7. Furthermore, Reb A has shown protective effects on antioxidant status and lipid profile in diabetic rats8 and has prevented experimental liver fibrosis by blocking oxidative processes and exerting immunomodulatory effects10.

Source and Classification

Rebaudioside B is classified as a steviol glycoside, a subclass of diterpenes. It is one of several glycosides found in the Stevia rebaudiana plant, which has been used traditionally as a sweetener in South America. The primary compounds in Stevia include stevioside and rebaudioside A, with Rebaudioside B being less prevalent but still significant due to its sweetness profile and potential health benefits .

Synthesis Analysis

The synthesis of Rebaudioside B involves several steps within the plant's biosynthetic pathways. The process begins with the formation of geranylgeranyl diphosphate through the methylerythritol 4-phosphate pathway. This compound is then converted into steviol through cyclization reactions catalyzed by specific enzymes. The glycosylation of steviol occurs via UDP-dependent glycosyltransferases, leading to the formation of steviolmonoside, which is further glycosylated to produce stevioside and subsequently Rebaudioside B .

The synthesis can also be achieved through chemical methods involving the glycosylation of steviol with various sugar donors under controlled conditions. For example, one method involves refluxing steviol with activated sugar donors such as galactopyranosyl bromide in the presence of silver carbonate .

Molecular Structure Analysis

Rebaudioside B has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its molecular formula is C22H38O11C_{22}H_{38}O_{11}, and it features a steviol aglycone linked to two glucose units at positions C-19 and C-13. The stereochemistry and configuration at these positions contribute to its sweet taste and stability .

The structural elucidation of Rebaudioside B can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its fragmentation patterns and confirm its identity .

Chemical Reactions Analysis

Rebaudioside B participates in various chemical reactions primarily involving hydrolysis and glycosylation. Under acidic or enzymatic conditions, it can be hydrolyzed to release steviol and glucose units. Additionally, it can undergo further glycosylation reactions to form more complex steviol glycosides or be modified chemically to enhance its sweetness or stability .

Mechanism of Action

The mechanism of action for Rebaudioside B primarily involves interaction with taste receptors on the human tongue, specifically the sweet taste receptor T1R2/T1R3. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness without contributing calories. Research indicates that Rebaudioside B may also have antioxidant properties, potentially influencing metabolic processes beyond taste perception .

Physical and Chemical Properties Analysis

Rebaudioside B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and alcohol but less soluble in non-polar solvents.
  • Stability: It remains stable under various pH conditions but can degrade under extreme heat or prolonged exposure to light.
  • Sweetness: It is approximately 200–300 times sweeter than sucrose, making it an attractive alternative sweetener for food products .
Applications

Rebaudioside B finds extensive applications across various industries:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its low caloric content.
  • Pharmaceuticals: Explored for potential health benefits, including anti-inflammatory and antioxidant effects.
  • Cosmetics: Investigated for use in formulations due to its moisturizing properties when combined with other ingredients .

Properties

CAS Number

58543-17-2

Product Name

Rebaudioside B

IUPAC Name

13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)

InChI Key

DRSKVOAJKLUMCL-UHFFFAOYSA-N

Synonyms

(4α)-13-[(O-β-D-Glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl)oxy]-kaur-16-en-18-oic Acid; Stevioside a4

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O

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